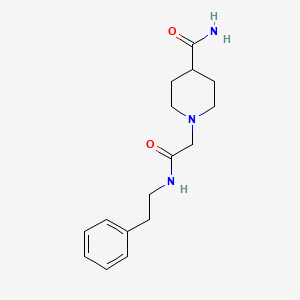
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as HMB-PP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. HMB-PP is a potent activator of Vγ9Vδ2 T cells, which are a subset of immune cells that play a crucial role in the body's defense against infections and cancer.
Mécanisme D'action
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide activates Vγ9Vδ2 T cells by binding to a specific receptor on the surface of these cells. This binding triggers a cascade of biochemical events that lead to the activation and proliferation of Vγ9Vδ2 T cells. Once activated, these cells can recognize and kill cancer cells and infected cells through various mechanisms, including the production of cytokines and direct cytotoxicity.
Biochemical and Physiological Effects
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has been shown to induce the production of various cytokines, including interferon-gamma, tumor necrosis factor-alpha, and interleukin-2. These cytokines play a crucial role in the body's immune response to infections and cancer. N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has also been shown to increase the number of Vγ9Vδ2 T cells in the blood, which can enhance the body's ability to fight infections and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has several advantages for laboratory experiments, including its high potency and specificity for Vγ9Vδ2 T cells. However, the compound is highly unstable and requires special handling and storage conditions. In addition, the synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is complex and requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, including its potential use in the development of new immunotherapies for cancer and infectious diseases. Further studies are needed to optimize the synthesis process of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide and improve its stability and bioavailability. In addition, the mechanisms of action of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide on Vγ9Vδ2 T cells need to be further elucidated to develop more effective treatments. Finally, the safety and efficacy of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process is complex and requires a high level of expertise in organic chemistry. Several methods have been developed for the synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide, including the use of different catalysts and reaction conditions.
Applications De Recherche Scientifique
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has been extensively studied for its potential applications in the field of immunotherapy. The compound has been shown to activate Vγ9Vδ2 T cells, which can recognize and kill cancer cells and infected cells. N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide has also been investigated for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,7-8-21-2)10-16-13(18)14(19)17-11-5-4-6-12(9-11)22-3/h4-6,9,20H,7-8,10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFAXPYQQYJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

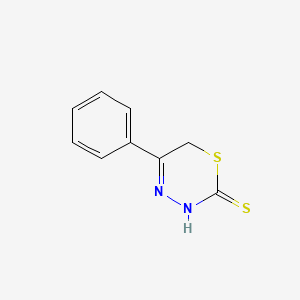
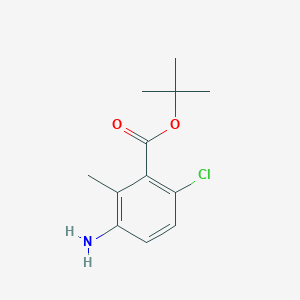
![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)
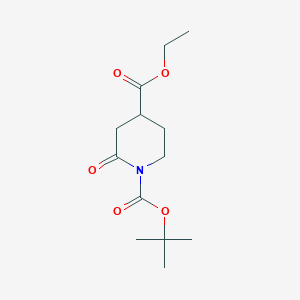
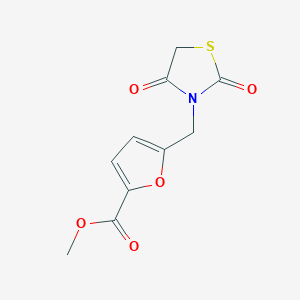
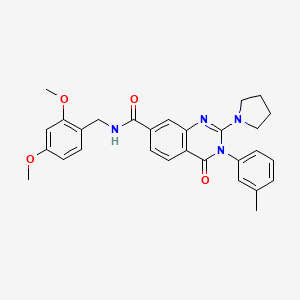
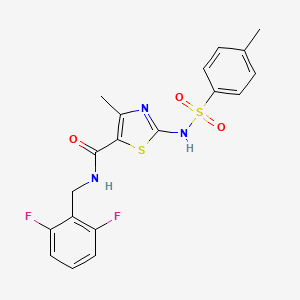

![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2632077.png)
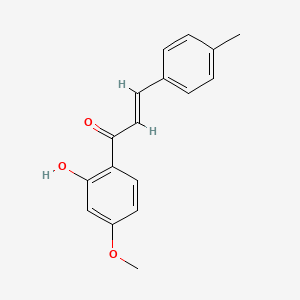
![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)
![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)
